molecular formula C20H14N2O4S B10876473 2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate

2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate

Cat. No.: B10876473
M. Wt: 378.4 g/mol
InChI Key: SVAMVDHSEBVAON-GZTJUZNOSA-N
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Description

2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE is a complex organic compound with a unique structure that combines an amino group, a cyano group, and a naphthalenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzaldehyde with malononitrile in the presence of a base, followed by further reactions to introduce the naphthalenesulfonate group . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with catalysts such as ammonium acetate or calcium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-AMINO-2-CYANO-3-OXO-1-PROPENYL)PHENYL 2-NAPHTHALENESULFONATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

[2-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-2-sulfonate

InChI

InChI=1S/C20H14N2O4S/c21-13-17(20(22)23)11-16-7-3-4-8-19(16)26-27(24,25)18-10-9-14-5-1-2-6-15(14)12-18/h1-12H,(H2,22,23)/b17-11+

InChI Key

SVAMVDHSEBVAON-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3/C=C(\C#N)/C(=O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=C(C#N)C(=O)N

Origin of Product

United States

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